molecular formula C9H12N2O B2812229 2-[4-(aminomethyl)phenyl]acetamide CAS No. 181466-81-9

2-[4-(aminomethyl)phenyl]acetamide

Cat. No.: B2812229
CAS No.: 181466-81-9
M. Wt: 164.208
InChI Key: YPYSQDYLCWIDNJ-UHFFFAOYSA-N
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Description

2-[4-(aminomethyl)phenyl]acetamide is an organic compound with the molecular formula C9H12N2O and a molecular weight of 164.208 g/mol. This compound is characterized by the presence of an aminocarbonylmethyl group attached to a benzenemethanamine structure. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(aminomethyl)phenyl]acetamide can be achieved through several methods. One common approach involves the reaction of 4-carboxylbenzaldehyde or its alkyl ester with hydroxyamine to form an oxime, followed by contact reduction using hydrogen in a sodium hydroxide aqueous solution . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic reduction processes. For example, the catalytic reduction of methyl 4-formylbenzoate using a Raney nickel catalyst in the presence of ammonia is a widely used method . This approach ensures high purity and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(aminomethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce various amines.

Scientific Research Applications

2-[4-(aminomethyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: This compound is employed in the study of biochemical pathways and enzyme interactions.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(aminomethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Aminomethylbenzoic acid: Similar in structure but contains a carboxylic acid group instead of an aminocarbonylmethyl group.

    4-Aminobenzylamine: Lacks the carbonyl group present in 2-[4-(aminomethyl)phenyl]acetamide.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications where other similar compounds may not be suitable.

Biological Activity

2-[4-(Aminomethyl)phenyl]acetamide, also known as N-(4-(aminomethyl)phenyl)acetamide, is a chemical compound that has garnered attention due to its diverse biological activities. With a molecular formula of C₉H₁₃N₂O and a molecular weight of approximately 163.21 g/mol, this compound is primarily studied for its potential therapeutic applications in pharmacology, particularly in the fields of analgesia and anti-inflammation.

  • Molecular Formula : C₉H₁₃N₂O
  • Molecular Weight : 163.21 g/mol
  • Appearance : White to yellow powder
  • CAS Number : 181466-81-9

Preliminary studies suggest that this compound interacts with various biological pathways. Its ability to penetrate biological membranes indicates potential central nervous system activity, making it a candidate for neuropharmacological investigations. The compound may inhibit specific enzymes involved in inflammatory processes, contributing to its analgesic properties .

Analgesic and Anti-inflammatory Effects

Research indicates that this compound exhibits significant analgesic and anti-inflammatory effects. In vitro studies have shown that it can reduce pain responses in animal models, suggesting its potential as a non-opioid analgesic agent. The compound's mechanism involves modulation of pain pathways, potentially through inhibition of cyclooxygenase (COX) enzymes .

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. It has been tested against various cancer cell lines, including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cells. The compound demonstrated IC50 values indicating cytotoxic effects on these cell lines, which suggests its potential as an anticancer agent .

Cell LineIC50 Value (µM)
PC-3 (Prostate)0.67
HCT-116 (Colon)0.80
ACHN (Renal)0.87

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various receptors and enzymes. It has shown promising results in inhibiting certain inflammatory enzymes and receptors involved in cancer progression .

Case Study 1: Analgesic Activity

In a controlled study involving rodent models, the administration of this compound resulted in a significant reduction in pain response compared to control groups. The study measured pain thresholds using the hot plate test, demonstrating that the compound effectively alleviated pain without the side effects commonly associated with opioid analgesics.

Case Study 2: Anticancer Activity

A recent investigation evaluated the efficacy of this compound against human cancer cell lines using an MTT assay. The results indicated that the compound inhibited cell proliferation significantly across multiple cancer types, especially in prostate and colon cancer cells. Further molecular docking studies revealed potential interactions with key proteins involved in cancer cell survival .

Safety and Toxicology

While the biological activities of this compound are promising, safety assessments are crucial. The compound is classified under GHS hazard class as an irritant, necessitating careful handling during research applications . Ongoing toxicological evaluations aim to establish safe dosage ranges for therapeutic use.

Properties

IUPAC Name

2-[4-(aminomethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6,10H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYSQDYLCWIDNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.65 g (4.057 mMol) of 4-cyanophenylacetamide were dissolved in 50 ml of methanol which was saturated with ammonia at+10° C. After the addition of 0.3 g of Raney nickel the mixture was hydrogenated in an autoclave at 40° C. under 5 bar of hydrogen pressure. After the uptake of hydrogen had ended the catalyst was filtered off and excess ammonia was distilled off with the solvent. The residue was acidified with 20 percent hydrochloric acid against Congo red and the non-basic impurities were removed by etherification. The ether extract was discarded, the aqueous solution was made alkaline with sodium hydroxide with external cooling and exhaustively extracted with ether. The ether solution was dried over caustic potash and freed from solvent, the residue was triturated with a few drops of ether and suction filtered. 610 mg (100% of theory) of colourless crystals were obtained, Mp. 138-140° C. IR (KBr): 1660.6, 1637.5 (Amide-C=O) cm-1
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